Lpyfd-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lpyfd-NH2, also known as this compound, is a neuroprotective pentapeptide that binds to amyloid beta (Aβ) peptides. It has shown potential in protecting neurons against the toxic effects of Aβ (1-42) both in vitro and in vivo. This compound is being researched for its potential therapeutic applications in the treatment of Alzheimer’s Disease .

Wirkmechanismus

Target of Action

LPYFD-NH2 is a neuroprotective peptide that primarily targets amyloid-beta (Aβ) . Amyloid-beta is a protein that plays a crucial role in the development of Alzheimer’s disease. The accumulation of this protein in the brain leads to the formation of plaques, which are associated with neuronal damage and the symptoms of Alzheimer’s disease .

Mode of Action

This compound interacts with amyloid-beta by binding to it . This binding has an inhibitory effect on the aggregation of Aβ(1-42), a specific form of amyloid-beta that is particularly associated with Alzheimer’s disease . By preventing the aggregation of Aβ(1-42), this compound helps to reduce the formation of plaques in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway, which leads to the production and aggregation of amyloid-beta . By binding to Aβ(1-42), this compound disrupts this pathway, reducing the formation of harmful plaques . The downstream effects of this disruption include a decrease in neuronal damage and a potential slowing of the progression of Alzheimer’s disease .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The molecular effect of this compound’s action is the prevention of Aβ(1-42) aggregation . At the cellular level, this results in a reduction of plaque formation, which in turn leads to less neuronal damage . This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .

Biochemische Analyse

Biochemical Properties

Lpyfd-NH2 interacts with the amyloid-beta (Aβ) protein, a key player in the pathogenesis of Alzheimer’s disease . It binds to Aβ and exerts an inhibitory effect on its aggregation .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with Aβ. By inhibiting the aggregation of Aβ, this compound can protect neurons against the toxic effects of Aβ (1-42) in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Aβ, which inhibits the aggregation of Aβ (1-42) . This inhibition of aggregation is likely to be a key factor in its neuroprotective effects .

Temporal Effects in Laboratory Settings

Given its role in inhibiting Aβ aggregation, it may have long-term effects on cellular function in in vitro or in vivo studies related to Alzheimer’s disease .

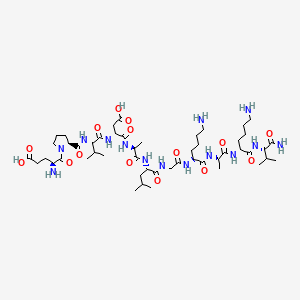

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lpyfd-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lpyfd-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific functional groups within its structure .

Common Reagents and Conditions

Peptide Bond Formation: Coupling reagents such as HBTU, HATU, or DIC are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of peptide bonds.

Oxidation and Reduction: Reagents like hydrogen peroxide or dithiothreitol (DTT) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from the reactions involving this compound are typically shorter peptide fragments resulting from hydrolysis or modified peptides resulting from oxidation or reduction .

Wissenschaftliche Forschungsanwendungen

Lpyfd-NH2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its neuroprotective properties and its ability to inhibit the aggregation of amyloid beta peptides.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease due to its ability to protect neurons from amyloid beta-induced toxicity.

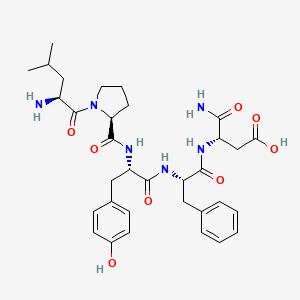

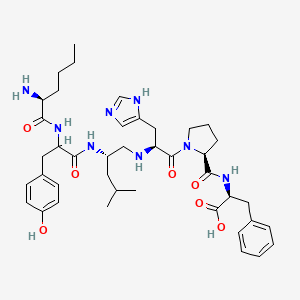

Vergleich Mit ähnlichen Verbindungen

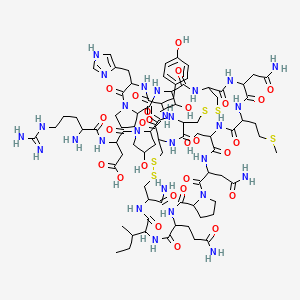

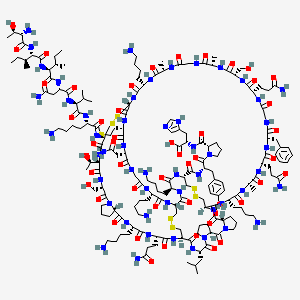

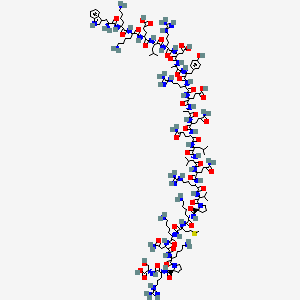

Lpyfd-NH2 is unique in its specific sequence and neuroprotective properties. Similar compounds include other beta sheet breaker peptides such as LPFFD-NH2 and LPFFN-NH2, which also target amyloid beta peptides but differ in their amino acid sequences and specific binding affinities .

List of Similar Compounds

- LPFFD-NH2

- LPFFN-NH2

- KKLVFFA peptide

This compound stands out due to its specific sequence and demonstrated efficacy in protecting neurons from amyloid beta-induced toxicity, making it a promising candidate for further research and potential therapeutic applications .

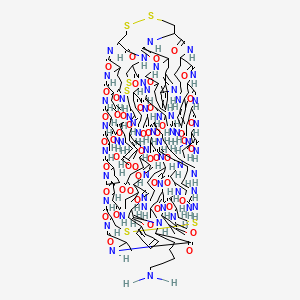

Eigenschaften

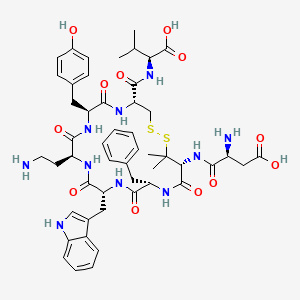

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O8/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42)/t23-,24-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXBZWOUOODINS-IRGGMKSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)